![molecular formula C19H25N3O5 B1261710 N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine](/img/structure/B1261710.png)
N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine is a L-glutamine derivative obtained by formal condensation of the side-chain carboxy group of L-glutamine with one of the amino groups of 2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethan-1-amine. It has a role as a bacterial metabolite. It is a L-glutamine derivative, a member of furans, a primary amino compound and an aromatic ether.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
- Synthesis of Enantiomerically Pure Glutamic Acids : The research led by Harwood et al. (2000) demonstrated the synthesis of enantiomerically pure glutamic acid analogues, which can be applied to the development of N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine and related compounds. This process involves diastereocontrolled reduction and Lewis acid-mediated chemo- and diastereoselective nucleophilic addition, crucial for the production of specific analogues (Harwood, Tyler, Drew, Jahans, & MacGilp, 2000).
Pharmacological and Biological Activities
Glutaminase Inhibition for Therapeutic Potential : The study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which shares structural similarities with N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine, indicates their role as potent and selective allosteric inhibitors of kidney-type glutaminase. This inhibition is relevant for exploring therapeutic strategies against various diseases, including certain cancers (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Antimicrobial and Antifungal Activities : Nagarsha et al. (2023) synthesized novel derivatives of naphtho-furan, which bear structural resemblance to N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine, and demonstrated their effective antibacterial and antifungal activities. This suggests potential applications of such compounds in treating microbial infections (Nagarsha, Sharanakumar, Ramesh, Kumar, Kumarswamy, Ramesh, & Latha, 2023).
Neuropharmacology and Cognitive Effects
Neuroprotective and Cognitive Enhancing Effects : The neuropharmacology of L-theanine (N-ethyl-L-glutamine), as studied by Nathan et al. (2006), suggests that similar compounds like N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine may possess neuroprotective and cognitive enhancing properties. This is based on their influence on neurotransmitter levels and receptor affinities in the brain (Nathan, Lu, Gray, & Oliver, 2006).
Modulation of NMDA Receptors : Sebih et al. (2017) studied the effects of L-theanine derivatives on N-methyl-D-aspartate (NMDA) receptors, indicating that N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine could potentially modulate NMDA receptor activity. This modulation is significant for the development of novel NMDA receptor modulators with potential therapeutic applications (Sebih, Rousset, Bellahouel, Rolland, de Jésus Ferreira, Guiramand, Cohen‐Solal, Barbanel, Cens, Abouazza, Tassou, Gratuze, Meusnier, Charnet, Vignes, & Rolland, 2017).
Eigenschaften
Produktname |
N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine |
|---|---|
Molekularformel |
C19H25N3O5 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H25N3O5/c20-10-16-9-14(12-27-16)11-26-15-3-1-13(2-4-15)7-8-22-18(23)6-5-17(21)19(24)25/h1-4,9,12,17H,5-8,10-11,20-21H2,(H,22,23)(H,24,25)/t17-/m0/s1 |
InChI-Schlüssel |
NYIWEBCNBZGUSO-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CCNC(=O)CC[C@@H](C(=O)O)N)OCC2=COC(=C2)CN |
Kanonische SMILES |
C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)N)OCC2=COC(=C2)CN |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



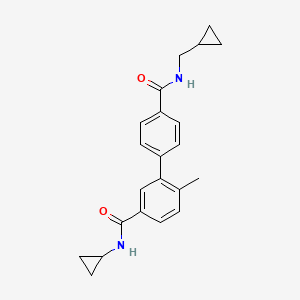
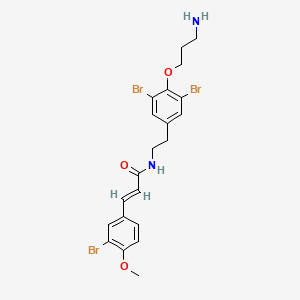
![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)
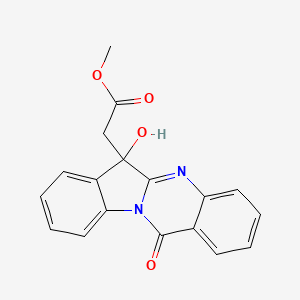
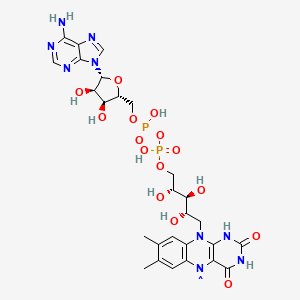
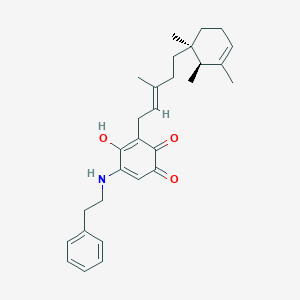

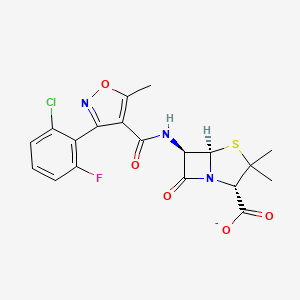
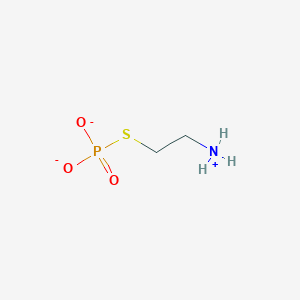
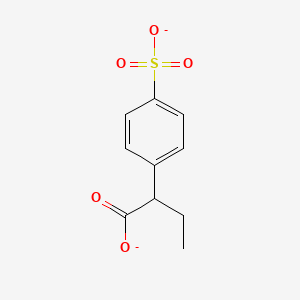
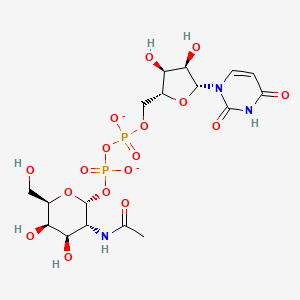
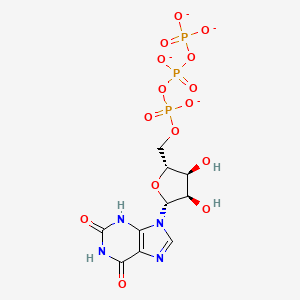
![(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261649.png)
